An In-depth Technical Guide to 1,1'-Dimethylferrocene
An In-depth Technical Guide to 1,1'-Dimethylferrocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1'-Dimethylferrocene, an organometallic compound with significant applications in catalysis, materials science, and as a building block in organic synthesis. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis and purification, and outlines its key applications. The information is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
1,1'-Dimethylferrocene is an organometallic compound belonging to the metallocene family, characterized by a central iron atom sandwiched between two methyl-substituted cyclopentadienyl (B1206354) rings.[1] This substitution influences its electronic properties and steric hindrance compared to its parent compound, ferrocene (B1249389).[2] It typically appears as an orange crystalline solid and is stable under ambient conditions.[1][2] The presence of methyl groups enhances its solubility in organic solvents, making it a versatile reagent in various chemical applications.[2] Its ability to undergo reversible redox reactions, acting as an electron donor, is a key feature exploited in electrochemical studies and applications.[2]
Chemical and Physical Properties
The chemical and physical properties of 1,1'-Dimethylferrocene are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1291-47-0[3][4] |
| Molecular Formula | C₁₂H₁₄Fe[3] |
| Molecular Weight | 214.08 g/mol [3] |
| InChI Key | GJFIEPAJMYPAGC-UHFFFAOYSA-N[4][5] |
| Synonyms | Bis(methylcyclopentadienyl)iron, Dimethylferrocene[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Yellow, amber, or dark red crystalline powder[6] |
| Melting Point | 37-40 °C[5] |
| Boiling Point | 70-80 °C at 2 Torr[5][7] |
| Density | 1.2349 g/cm³ at 35 °C[5][7] |
| Flash Point | 108 °C (226 °F) - closed cup |
| Solubility | Insoluble in water; Slightly soluble in methanol; Soluble in most organic solvents[5][8] |
Table 3: Safety and Handling
| Parameter | Information |
| Stability | Stable, but can be air-sensitive. Incompatible with strong oxidizing agents.[5][7] |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5] |
| Hazards | May cause skin, eye, and respiratory irritation.[5] |
Experimental Protocols
Synthesis of 1,1'-Dimethylferrocene
The synthesis of 1,1'-Dimethylferrocene is analogous to the preparation of ferrocene and involves the deprotonation of methylcyclopentadiene (B1197316) followed by reaction with an iron(II) salt.[1]
Reaction Scheme:
-
Deprotonation: 2 CH₃C₅H₅ + 2 KOH → 2 K⁺[CH₃C₅H₄]⁻ + 2 H₂O[1]
-
Complexation: 2 K⁺[CH₃C₅H₄]⁻ + FeCl₂ → Fe(CH₃C₅H₄)₂ + 2 KCl[1]
-
Overall Reaction: 2 CH₃C₅H₅ + 2 KOH + FeCl₂ → Fe(CH₃C₅H₄)₂ + 2 KCl + 2 H₂O[1]
Materials and Reagents:
-
Methylcyclopentadiene dimer
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Potassium hydroxide (B78521) (KOH), finely ground
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
1,2-Dimethoxyethane (B42094) (DME), anhydrous
-
Hydrochloric acid (HCl), 6 M
-
Petroleum ether (or hexanes)
-
Deionized water
-
Crushed ice[1]
Procedure:
Part A: Cracking of Methylcyclopentadiene Dimer
-
Set up a fractional distillation apparatus with a 100 mL round-bottom flask and a Vigreux column.
-
Place 30 mL of methylcyclopentadiene dimer into the distillation flask.
-
Gently heat the flask to induce a retro-Diels-Alder reaction.
-
Collect the monomeric methylcyclopentadiene, which distills at approximately 73 °C, in a receiver cooled in an ice bath.
-
The freshly distilled monomer should be used immediately in the next step.[1]
Part B: Synthesis of 1,1'-Dimethylferrocene
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Add 60 mL of anhydrous 1,2-dimethoxyethane (DME) and 8.0 g (0.14 mol) of finely ground potassium hydroxide (KOH) to the flask.
-
Flush the system with nitrogen.
-
With vigorous stirring, add 6.7 mL (5.6 g, 0.07 mol) of freshly distilled methylcyclopentadiene to the KOH/DME slurry via the dropping funnel.[1]
-
While the methylcyclopentadienyl potassium is forming, dissolve 6.9 g (0.035 mol) of iron(II) chloride tetrahydrate in 25 mL of anhydrous dimethyl sulfoxide (DMSO) in a separate flask, with gentle warming if necessary.
-
After the methylcyclopentadiene has been added, add the iron(II) chloride solution to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing 150 mL of 6 M HCl and crushed ice.
-
Collect the crude orange-brown precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of deionized water until the filtrate is neutral.
-
Allow the crude 1,1'-dimethylferrocene to air-dry on the filter paper.[1]
Purification
The crude 1,1'-dimethylferrocene can be purified by sublimation or recrystallization.[1]
Sublimation:
-
Gently heat the crude solid under vacuum. The pure product will collect as orange crystals on a cold finger.[1]
Recrystallization:
-
Recrystallize the crude product from petroleum ether or hexanes.[1]
The purified product should have a melting point in the range of 38-42 °C.[1][6]
Visualized Workflows
Caption: Workflow for the synthesis of 1,1'-Dimethylferrocene.
Caption: General workflow for handling air-sensitive reagents.
Applications
1,1'-Dimethylferrocene is a versatile compound with a range of applications, including:
-
Combustion Control and Fuel Additive: It is used as a combustion control additive in fuels and as an antiknock agent in gasoline.[5]
-
Heat Stabilization: It serves as a heat stabilizer in greases and plastics.[5]
-
Catalysis: It is employed as a catalyst in various reactions, including the synthesis of ammonia (B1221849) and polymerization processes.[5]
-
Materials Science: The incorporation of 1,1'-dimethylferrocene into polymer composites can enhance electrical conductivity.[6] It is also used in the synthesis of ferrocene-based nanoparticles for applications in drug delivery and imaging.[6][9]
-
Electrochemistry: Due to its redox-active nature, it is utilized in the development of electrochemical sensors and as a mediator in electrochemical reactions to improve the efficiency of energy storage devices.[2][6]
-
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.[6]
Conclusion
1,1'-Dimethylferrocene is a valuable organometallic compound with well-characterized properties and a straightforward synthetic route. Its unique electronic and physical characteristics make it a versatile tool for researchers in various fields, from catalysis and materials science to the development of novel electrochemical systems. This guide provides the essential technical information for its synthesis, handling, and application, serving as a foundational resource for scientific and developmental work.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1291-47-0: 1,1′-Dimethylferrocene | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Ferrocene, 1,1'-dimethyl- [webbook.nist.gov]
- 5. 1,1'-DIMETHYLFERROCENE | 1291-47-0 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1291-47-0 CAS MSDS (1,1'-DIMETHYLFERROCENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ferrocene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
